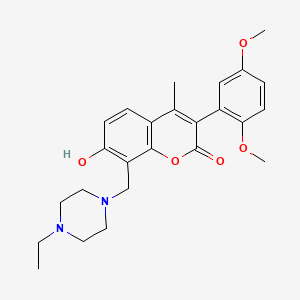

3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(2,5-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one , also known as a coumarin derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H28N2O5

- Molecular Mass : 424.49 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.12 |

| HeLa (Cervical) | 0.024 |

| A2780 (Ovarian) | 0.036 |

| A2780/CDDP | 0.14 |

| HUVEC (Endothelial) | 0.22 |

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound interferes with signaling pathways that promote cell division.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation, which is often linked to tumor progression.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- Study on Lung Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in A549 xenograft models compared to control groups .

- Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics enhances its anticancer efficacy, suggesting potential for combination therapies .

- Safety Profile : Preliminary toxicity assessments have shown a favorable safety profile in animal models, indicating that therapeutic doses do not produce significant adverse effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the Coumarin Skeleton : Utilizing methods such as Pechmann condensation to form the basic coumarin structure.

- Functionalization : Subsequent reactions introduce the dimethoxyphenyl and piperazine moieties.

- Purification and Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the final product .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the chromenone core followed by functionalization at specific positions to introduce the dimethoxyphenyl and piperazine moieties. The structural integrity is often confirmed through techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Anticancer Properties

Research indicates that derivatives of coumarins, including this compound, exhibit significant anticancer activities. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Studies have shown that these compounds can target various signaling pathways involved in tumor growth, particularly those related to fibroblast growth factor receptors (FGFRs) .

Antimicrobial Effects

The compound has demonstrated potential antimicrobial properties against a range of pathogens. In vitro studies suggest that it may inhibit bacterial growth by interfering with peptidoglycan biosynthesis, which is vital for bacterial cell wall integrity. This activity is attributed to its ability to disrupt essential enzymatic functions within bacterial cells .

Antioxidant Activity

Coumarin derivatives are known for their antioxidant capabilities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Neurological Disorders

Given the structural similarity to known neuroprotective agents, this compound shows promise in treating neurological conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier may facilitate its use as a therapeutic agent targeting neuroinflammation and oxidative stress .

Cardiovascular Health

The antioxidant properties may also extend to cardiovascular health by reducing oxidative damage to endothelial cells and improving vascular function. Coumarins are often studied for their effects on blood coagulation and lipid metabolism, which are critical factors in cardiovascular diseases .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-20-21(28)8-7-18-16(2)23(25(29)32-24(18)20)19-14-17(30-3)6-9-22(19)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUWVKDYVFAGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=C(C=CC(=C4)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.